

Generating a CRAMP-18 Knockout Mouse Model: Application Notes and Protocols

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Compound of Interest		
Compound Name:	CRAMP-18 (mouse)	
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Abstract

This document provides detailed application notes and protocols for the generation and characterization of a Cathelicidin-related antimicrobial peptide (CRAMP) knockout (KO) mouse model. CRAMP, the murine ortholog of human cathelicidin LL-37, is a crucial component of the innate immune system, playing a significant role in host defense against microbial infections and modulating inflammatory responses.[1][2] Understanding its function through the use of a knockout model is pivotal for research in immunology, infectious diseases, and drug development. This guide covers two primary methodologies for generating CRAMP KO mice: homologous recombination in embryonic stem (ES) cells and CRISPR/Cas9-mediated gene editing. Detailed experimental protocols, phenotypic characterization data, and relevant signaling pathways are presented to facilitate the successful implementation of this model in research settings.

Introduction

Cathelicidins are a family of antimicrobial peptides that serve as a critical first line of defense against a wide range of pathogens.[1] In mice, the sole cathelicidin is CRAMP, encoded by the Camp gene.[2][3] Beyond its direct antimicrobial activity, CRAMP is involved in various physiological processes, including wound healing, angiogenesis, and the modulation of inflammation.[1][4] The generation of a CRAMP knockout mouse has been instrumental in



elucidating these functions, revealing, for instance, an increased susceptibility to infections by bacteria such as Group A Streptococcus and Pseudomonas aeruginosa.[1][5]

This document outlines the necessary steps to generate and validate a CRAMP KO mouse model, providing researchers with the tools to investigate the in vivo roles of this important host defense peptide.

Data Presentation

Table 1: Phenotypic Summary of CRAMP Knockout (Camp-/-) Mice



Phenotypic Category	Observation in Camp-/- Mice	References
Immune System	Increased susceptibility to bacterial infections (Group A Streptococcus, E. coli, P. aeruginosa, N. meningitidis).	[1][6]
Increased neutrophil cell number in the cornea of mice infected with F. solani.	[6]	
Impaired ability of macrophages to eliminate phagocytosed E. coli.	[7]	
Increased incidence of corneal inflammation upon fungal infection.	[6]	
Inflammation	Exacerbated inflammatory conditions in certain disease models.	[8]
Wound Healing	Potential alterations in wound healing and angiogenesis.	[1][4]
Gut Homeostasis	Increased susceptibility to dextran sulfate sodium (DSS)-induced colitis.	[2]
Altered gut microbiota composition.	[9]	

Table 2: Susceptibility of CRAMP KO Mice to Pathogens



Pathogen	Infection Model	Key Findings in Camp-/- Mice	References
Group A Streptococcus	Subcutaneous infection	Larger and more persistent skin lesions.	[3][10]
Pseudomonas aeruginosa	Keratitis	More rapid development of keratitis, increased neutrophil infiltration, and enhanced fungal load.	[5][6]
Escherichia coli	Urinary tract infection	Increased susceptibility to infection.	[1]
Neisseria meningitidis	Systemic infection	Increased susceptibility to infection.	[1]
Mycobacterium avium	Macrophage infection	Impaired control of mycobacterial growth.	[3]

Experimental Protocols

Two primary methods for generating CRAMP knockout mice are detailed below.

Method 1: Homologous Recombination in Embryonic Stem (ES) Cells

This traditional method involves targeting the Camp gene in ES cells, followed by injection into blastocysts to create chimeric mice.

Protocol 1.1: Targeting Vector Construction

 Isolate Genomic DNA: Isolate high-molecular-weight genomic DNA from a 129/SvJ mouse strain library.



· Design Targeting Vector:

- Construct a targeting vector to disrupt the Camp gene. A common strategy is to replace a critical exon with a neomycin resistance cassette (neo).[10]
- The vector should contain two homology arms, regions of DNA that are homologous to the sequences flanking the target exon in the Camp gene.
- Incorporate a positive selection marker, such as a neo cassette, between the homology arms. This will allow for the selection of ES cells that have incorporated the vector.
- Include a negative selection marker, such as the herpes simplex virus thymidine kinase (tk) gene, outside of the homology arms. This is used to select against cells that have randomly integrated the vector.
- Clone into Plasmid: Ligate the homology arms, neo cassette, and tk gene into a suitable plasmid vector.
- Verification: Sequence the final construct to ensure the integrity of the targeting vector.

Protocol 1.2: ES Cell Culture and Transfection

- ES Cell Culture: Culture 129/SvJ-derived ES cells on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in ES cell medium.
- Electroporation: Linearize the targeting vector and introduce it into the ES cells via electroporation.

Selection:

- Culture the electroporated cells in a medium containing G418 (for neomycin selection) and ganciclovir (for negative selection against the tk gene).
- Only cells that have undergone homologous recombination will survive this dual selection.
- Screening and Expansion:
 - Pick surviving ES cell colonies and expand them.



Screen for correctly targeted clones using PCR and Southern blot analysis.

Protocol 1.3: Generation of Chimeric Mice

- Blastocyst Injection: Inject the correctly targeted ES cells into blastocysts from a donor mouse (e.g., C57BL/6).
- Embryo Transfer: Transfer the injected blastocysts into the uterus of a pseudopregnant surrogate mother.
- Chimera Identification: Identify chimeric offspring by their coat color (a mix of the ES cell and blastocyst donor strains).
- Germline Transmission: Breed the chimeric mice with wild-type mice. Offspring that inherit the targeted allele from the ES cells will show germline transmission.

Method 2: CRISPR/Cas9-Mediated Gene Editing

This newer method allows for the direct generation of knockout mice by injecting CRISPR/Cas9 components into zygotes.

Protocol 2.1: Guide RNA (gRNA) Design and Synthesis

- Target Site Selection: Identify a suitable target site in an early exon of the mouse Camp gene (Gene ID: 12796).[8] Use online CRISPR design tools to select gRNA sequences with high on-target scores and low off-target potential.
- gRNA Synthesis: Synthesize the gRNA(s) in vitro. It is recommended to use two gRNAs targeting the same exon to increase the likelihood of a frameshift mutation.

Protocol 2.2: Zygote Microinjection

- Zygote Collection: Collect fertilized eggs (zygotes) from superovulated female mice.
- Microinjection: Microinject a mixture of Cas9 mRNA and the synthesized gRNA(s) into the cytoplasm or pronucleus of the zygotes.



 Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate mothers.

Protocol 2.3: Screening of Founder Mice

- Genotyping: Genotype the resulting pups by PCR amplification of the targeted region followed by sequencing to identify insertions or deletions (indels) that disrupt the Camp gene.
- Founder Selection: Select founder mice with frameshift mutations that are likely to result in a functional knockout.

Protocol 3: Genotyping of CRAMP Knockout Mice

Protocol 3.1: Genomic DNA Extraction

- Sample Collection: Collect a small piece of tail tissue (2-3 mm) from weanling mice.
- DNA Extraction: Extract genomic DNA using a standard protocol, such as proteinase K digestion followed by isopropanol precipitation or a commercial DNA extraction kit.[11][12]
 [13][14]

Protocol 3.2: PCR Amplification

- Primer Design: Design PCR primers to amplify the targeted region of the Camp gene. For homologous recombination-generated mice, a three-primer strategy is often used to distinguish between wild-type, heterozygous, and homozygous knockout alleles (one forward primer and two reverse primers, one specific for the wild-type allele and one for the neo cassette).
- PCR Reaction: Perform PCR using the extracted genomic DNA as a template.
- Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis. The size of the amplified fragments will indicate the genotype of the mouse.[5]

Signaling Pathways and Experimental Workflows



CRAMP Signaling Through Formyl Peptide Receptor 2 (FPR2)

CRAMP is a known ligand for the G-protein coupled receptor FPR2.[2] This interaction is crucial for mediating the chemotactic and immunomodulatory functions of CRAMP.



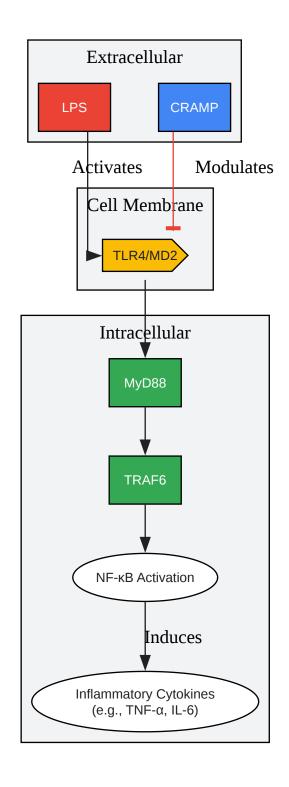
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CRAMP binding to FPR2 initiates downstream signaling cascades.

CRAMP Modulation of Toll-like Receptor 4 (TLR4) Signaling

CRAMP can modulate the inflammatory response triggered by TLR4 activation, for example, by lipopolysaccharide (LPS).



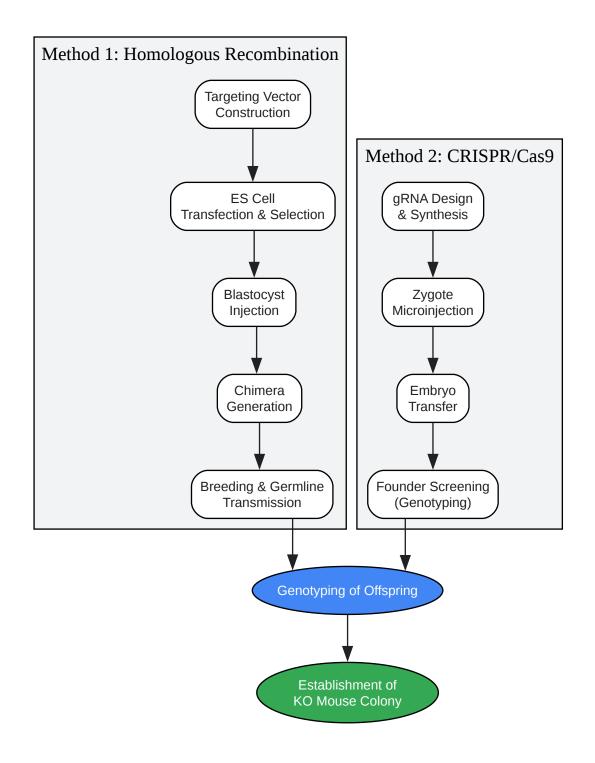


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CRAMP can modulate TLR4-mediated inflammatory responses.

Experimental Workflow for Generating CRAMP KO Mice





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Workflow for generating CRAMP knockout mice.

Conclusion

The CRAMP knockout mouse is an invaluable tool for investigating the multifaceted roles of cathelicidins in host defense, inflammation, and other physiological processes. This document



provides a comprehensive guide for researchers to generate, validate, and characterize this important animal model. By following the detailed protocols and utilizing the provided data and pathway diagrams, scientists can effectively employ the CRAMP KO mouse to advance our understanding of innate immunity and develop novel therapeutic strategies for infectious and inflammatory diseases.

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- To cite this document: BenchChem. [Generating a CRAMP-18 Knockout Mouse Model: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3028654#generating-a-cramp-18-knockout-mouse-model]

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